![molecular formula C11H10BrN3O2 B14468436 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 66127-33-1](/img/structure/B14468436.png)
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromopyrimidine core with an aminophenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 5-bromopyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The 2-aminobenzylamine is reacted with 5-bromopyrimidine-2,4(1H,3H)-dione under suitable conditions to form the desired product. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions may involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenylmethyl group can form hydrogen bonds or hydrophobic interactions with the target, while the bromopyrimidine core can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(2-Aminophenyl)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The bromine atom, for example, can participate in unique substitution and coupling reactions that may not be as efficient with other halogens.
Propriétés
Numéro CAS |
66127-33-1 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
6-[(2-aminophenyl)methyl]-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-8(14-11(17)15-10(9)16)5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H2,14,15,16,17) |
Clé InChI |
MVLKWANCTZTLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(C(=O)NC(=O)N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


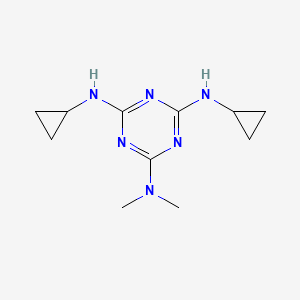
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
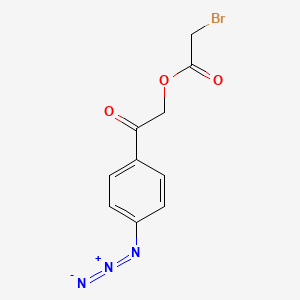

![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)

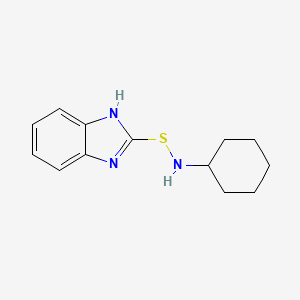
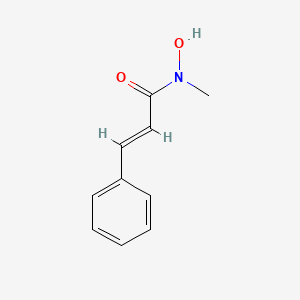
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
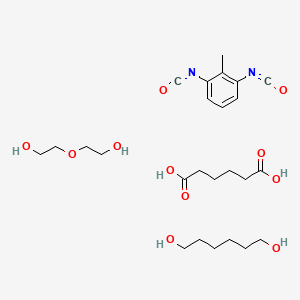

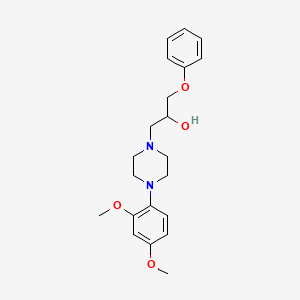
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)

